11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
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Overview
Description
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic compound that features a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole and triazatricyclo moieties within its structure suggests it may exhibit interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-diene typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include dimethylformamide, sulfur trioxide, and various catalysts to facilitate ring closure and functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[640
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or as a tool in biochemical research.
Medicine: The compound may serve as a lead compound for drug development, particularly in areas such as anti-inflammatory or antimicrobial therapies.
Mechanism of Action
The mechanism by which 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazole and triazatricyclo moieties may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent modifications, depending on the target and the specific functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: This compound shares the oxazole and sulfonyl groups but differs in its overall structure and biological activity.
1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[(5S,6R,9S)-5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]urea:
Uniqueness
What sets 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene apart is its unique tricyclic framework, which may confer distinct chemical and biological properties. This uniqueness makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
3,5-dimethyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-14(10(2)21-16-9)22(19,20)17-6-7-18-13(8-17)11-4-3-5-12(11)15-18/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRJWTPJQZDNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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